molecular formula C19H15FN4OS B10999749 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10999749
M. Wt: 366.4 g/mol
InChI Key: XIMCHVKSWXCNJR-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated indoles, thiazole derivatives, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like DMF or DMSO and may require heating or the use of catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions that can be easily scaled up. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve solvents like ethanol, methanol, or dichloromethane and may require specific temperatures or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

    6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.

    1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.

Uniqueness

3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide stands out due to its combination of indole, pyridine, and thiazole rings, which confer unique chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H15FN4OS/c20-15-4-3-13-5-8-24(17(13)10-15)9-6-18(25)23-19-22-16(12-26-19)14-2-1-7-21-11-14/h1-5,7-8,10-12H,6,9H2,(H,22,23,25)

InChI Key

XIMCHVKSWXCNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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